Fmoc-alpha-methyl-D-3-Fluorophe

Description

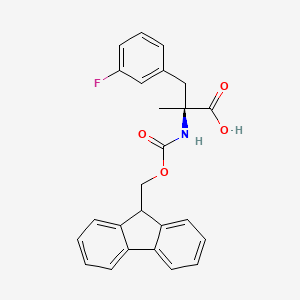

The exact mass of the compound Fmoc-alpha-methyl-L-3-fluorophenylalanine (Fmoc-L-aMePhe(3-F)-OH) is 419.15328635 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-alpha-methyl-D-3-Fluorophe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-alpha-methyl-D-3-Fluorophe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBXKZJYYWUHHK-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

role of Fmoc-alpha-methyl-D-3-Fluorophe in peptidomimetic design

Engineering Next-Generation Peptidomimetics: The Strategic Role of Fmoc- -methyl-D-3-Fluorophenylalanine

Executive Summary

The translation of native peptides into viable clinical therapeutics is historically bottlenecked by two fundamental pharmacokinetic flaws: rapid proteolytic degradation and poor membrane permeability. To overcome these limitations, modern peptidomimetic design has shifted away from natural amino acids toward heavily engineered, multi-functional unnatural amino acids (UAAs).

Among the most potent of these building blocks is Fmoc-

Mechanistic Anatomy & Causality of Structural Modifications

The utility of Fmoc-

A. -Methylation: The Conformational Lock

Native phenylalanine has an

-

Causality: The steric bulk heavily restricts the Ramachandran conformational space, strongly biasing the peptide backbone toward specific secondary structures, such as

-helices or -

Synthetic Advantage: Because the

-carbon lacks a proton, it is physically impossible for the amino acid to undergo enolization. Therefore, epimerization during peptide coupling is zero , even under extreme thermal conditions.

B. D-Stereochemistry: The Proteolytic Shield

Endogenous proteases have evolved to recognize and cleave the natural L-enantiomers of amino acids.

-

Causality: Inverting the stereocenter to the D-configuration renders the adjacent peptide bonds virtually invisible to native proteolytic enzymes. When combined with

-methylation, the D-stereocenter can induce left-handed helical motifs or act as a potent helix-capping residue to terminate a secondary structure precisely where desired.

C. 3-Fluoro Substitution: Electronic and Lipophilic Tuning

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than hydrogen (1.20 Å). This allows it to exert massive electronic effects without disrupting the steric fit of the phenyl ring in a binding pocket[2].

-

Causality (Binding): The highly electronegative fluorine atom withdraws electron density from the aromatic ring. This alters the quadrupole moment of the phenyl side chain, reversing its electrostatic potential and significantly strengthening edge-to-face

stacking and cation- -

Causality (Pharmacokinetics): Fluorination increases the overall hydrophobicity (LogP) of the residue, which directly correlates with improved membrane permeability and blood-brain barrier (BBB) penetration[4]. Furthermore, the

F nucleus provides a background-free handle for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to study peptide conformation and target engagement in complex biological matrices.

Quantitative Impact on Pharmacokinetics

The integration of these three modifications yields compounding benefits. The table below summarizes the theoretical and observed property shifts when transitioning from native L-Phe to the fully modified

| Amino Acid Derivative | Proteolytic Stability | Relative Lipophilicity (LogP) | Conformational Flexibility | Epimerization Risk During SPPS |

| L-Phenylalanine | Low (Rapid clearance) | Baseline | High (Random coil bias) | Moderate |

| D-Phenylalanine | High | Baseline | High | Moderate |

| Very High (Steric shield) | Moderately Increased | Low (Helical inducer) | None (No | |

| Ultra-High | Significantly Increased | Low (Turn/Helix inducer) | None (No |

Visualizing Mechanistic Synergy

Caption: Mechanistic causality of structural modifications in Fmoc-a-Me-D-3-F-Phe.

Experimental Methodology: Sterically Hindered SPPS

Coupling

To overcome this, we utilize Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) paired with highly reactive coupling additives (DIC/Oxyma Pure). Because

Self-Validating Coupling Protocol

Reagents Required: Fmoc-

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF for 3 minutes at 75°C (microwave). Wash thoroughly with DMF (5x).

-

Activation: In a separate vial, dissolve Fmoc-

-Me-D-3-F-Phe and Oxyma Pure in DMF. Add DIC. Causality: Oxyma Pure forms an highly reactive, less sterically hindered ester intermediate compared to traditional HOBt, which is critical for penetrating the sterically crowded N-terminus of the growing chain. -

Microwave Coupling: Add the activated UAA solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C to 90°C for 15 minutes .

-

Validation (System Check 1 - Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color indicates complete coupling (no free primary amines). A blue color indicates incomplete coupling.

-

Double Coupling (If Necessary): If the Kaiser test is slightly blue, do not increase the temperature further. Instead, drain the reaction vessel and repeat Steps 2-3 with fresh reagents to push the equilibrium.

-

Validation (System Check 2 - Micro-cleavage): Cleave a micro-aliquot of the resin using 95% Trifluoroacetic acid (TFA)[5]. Analyze via LC-MS to confirm the addition of the correct mass (+197 Da for the

-Me-3-F-Phe residue minus water) before proceeding to the next amino acid.

Caption: Step-by-step microwave-assisted SPPS workflow for sterically hindered

Applications in Drug Development

The unique profile of Fmoc-

-

Neurodegenerative Diseases (Alzheimer's): Research has demonstrated that incorporating

-methylated phenylalanine derivatives into cyclic and linear peptides significantly enhances their ability to bind and inhibit the 1-42 Amyloid-Beta (Angcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Protein-Protein Interaction (PPI) Inhibitors: The hydrophobic and dipole-dipole coupling provided by fluorinated aromatics makes them ideal for targeting shallow, hydrophobic PPI interfaces, such as the MDM2-p53 axis or programming specific protein dimerization[3].

-

Gastrointestinal Therapeutics:

-methylphenylalanine substitutions have been patented for use in Guanylate Cyclase C (GCC) agonists. The substitution prevents cleavage by carboxypeptidases, drastically increasing the half-life of the peptide in the harsh proteolytic environment of the digestive tract[1].

References

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: PMC - NIH URL:[Link]

-

Alpha-methylated Phenylalanine Containing Peptide targeting Amyloid beta for Alzheimer's treatment Source: Digital Commons @ Kennesaw State University URL: [Link]

-

The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation Source: OPUS URL: [Link]

-

Stacked Fluoroaromatics as Supramolecular Synthons for Programming Protein Dimerization Specificity Source: Angewandte Chemie - Wiley Online Library URL:[Link]

-

ULTRA-PURE AGONISTS OF GUANYLATE CYCLASE C, METHOD OF MAKING AND USING SAME (EP 4424697 A2) Source: European Patent Office URL:[Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Alpha-methylated Phenylalanine Containing Peptide targeting Amyloid beta for Alzheimer's treatment [digitalcommons.kennesaw.edu]

Engineering Next-Generation Peptide Therapeutics: The Strategic Application of Fmoc-α-Methyl-D-3-Fluorophenylalanine

Executive Summary

The translation of biologically active peptides into systemic therapeutics is historically bottlenecked by two critical pharmacokinetic (PK) liabilities: rapid proteolytic degradation and poor membrane permeability. To overcome these limitations, modern drug discovery relies heavily on the incorporation of highly engineered non-canonical amino acids (ncAAs). Fmoc-α-methyl-D-3-fluorophenylalanine (Fmoc-α-Me-D-3-F-Phe-OH) represents a pinnacle of structural engineering, combining three distinct chemical modifications—alpha-methylation, D-stereochemistry, and aromatic fluorination—into a single building block.

This technical guide explores the mechanistic causality behind this compound's unique properties, its applications in drug discovery, and the specialized solid-phase peptide synthesis (SPPS) protocols required to handle its extreme steric hindrance.

Mechanistic Rationale: The Tripartite Advantage

The utility of Fmoc-α-Me-D-3-F-Phe-OH is not merely additive; the three structural modifications synergize to fundamentally alter the physicochemical and biological profile of the host peptide.

α-Methylation: Conformational Pre-organization and Steric Shielding

Replacing the α-proton with a methyl group introduces severe steric constraints on the peptide backbone. This restriction tightly limits the allowed Ramachandran space (the

-

Causality in Stability: The steric bulk of the α-methyl group physically blocks the approach of protease active-site residues (e.g., the catalytic triad in chymotrypsin) to the scissile amide bond. This prevents the formation of the transition-state tetrahedral intermediate, conferring near-absolute resistance to enzymatic cleavage at that specific locus[2]. Furthermore, α-methylation suppresses the formation of aspartimide-related impurities during synthesis and in vivo degradation[3].

D-Stereochemistry: Protease Evasion and Topological Inversion

Endogenous proteases have evolved with strict stereoselectivity for L-amino acids.

-

Causality in Evasion: Inverting the stereocenter to the D-configuration renders the peptide bond virtually invisible to native enzymatic degradation machinery[4]. When combined with α-methylation, D-stereochemistry alters the spatial projection of the aromatic side chain, which is critical for probing novel binding pockets and optimizing target-binding topologies in protein-protein interaction (PPI) inhibitors[5].

3-Fluoro Substitution: Electronic Modulation and 19F-NMR Utility

Fluorine is highly electronegative yet sterically compact (van der Waals radius ~1.47 Å, similar to oxygen).

-

Causality in Affinity and PK: Meta-fluorination (3-position) of the phenyl ring alters the quadrupole moment of the aromatic system, strengthening edge-to-face

interactions with target receptors. It also increases the overall lipophilicity (logP) of the peptide, improving passive membrane permeability[6]. Additionally, the

Mechanistic synergy of α-methylation, D-stereochemistry, and fluorination.

Applications in Drug Discovery

Stabilizing Incretin Mimetics (GLP-1/GIP Agonists)

In metabolic disease therapeutics, extending the circulating half-life of incretin mimetics is paramount. The incorporation of α-methylated and fluorinated amino acids at critical dipeptidyl peptidase-4 (DPP-4) cleavage sites drastically extends the half-life of these peptides from minutes to days[4],[8]. The 3-fluoro substitution further enhances binding affinity to the GLP-1 receptor via optimized hydrophobic contacts[6].

Oncology: Protein-Protein Interaction (PPI) Inhibitors

Targeting flat, featureless PPI interfaces (e.g., MDM2-p53) requires peptides with rigidified bioactive conformations. Fmoc-α-Me-D-3-F-Phe-OH is utilized to synthesize "stapled" or highly constrained peptidomimetics. The α-methyl group locks the peptide into the requisite α-helical conformation, while the fluorinated aromatic ring deeply penetrates hydrophobic sub-pockets, displacing ordered water molecules and driving binding through favorable entropy[7],[9].

Quantitative Data: Comparative Impact of Modifications

The following table summarizes the compounding benefits of each structural modification compared to the native L-Phenylalanine baseline.

| Amino Acid Residue | Proteolytic Half-Life (SIF)* | Helical Propensity | Relative Lipophilicity (logP) | |

| Native L-Phe | < 10 minutes | Baseline | Baseline | None |

| D-Phe | > 12 hours | Baseline | Baseline | None |

| α-Me-L-Phe | > 24 hours | High (Restricted | +0.3 | None |

| α-Me-D-3-F-Phe | Near Absolute | High | +0.8 to +1.1 | Excellent (Zero Background) |

*Simulated Intestinal Fluid (SIF) assay measuring cleavage at the adjacent amide bond.

Experimental Methodology: Overcoming Steric Hindrance in SPPS

The extreme steric bulk of the α-methyl group presents a significant kinetic barrier during Solid-Phase Peptide Synthesis (SPPS). Standard coupling conditions (e.g., HBTU/DIPEA at room temperature) will fail, leading to truncated or deletion sequences[10]. To achieve quantitative acylation, the protocol must utilize highly reactive leaving groups, avoid guanidinium-based side reactions, and apply thermal energy[11].

Self-Validating Microwave-Assisted SPPS Protocol

Rationale for Reagent Selection: N,N'-Diisopropylcarbodiimide (DIC) paired with Oxyma Pure (ethyl cyanohydroxyiminoacetate) is preferred over uronium salts (HATU/HBTU). When coupling is slow due to steric hindrance, uronium salts can react directly with the free N-terminus of the growing peptide chain to form a dead-end guanidinium byproduct. DIC/Oxyma prevents this and generates a highly reactive ester[4],[11].

Step-by-Step Workflow:

-

Resin Preparation & Swelling:

-

Swell 0.1 mmol of Rink Amide AM resin (or 2-CTC resin) in N,N-dimethylformamide (DMF) for 20 minutes at room temperature.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.

-

Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm to ensure complete deprotection.

-

Wash extensively with DMF (5 x 1 min).

-

-

Hindered Amino Acid Activation & Coupling:

-

Dissolve 0.5 mmol (5 equivalents) of Fmoc-α-Me-D-3-F-Phe-OH and 0.5 mmol Oxyma Pure in 2 mL of DMF.

-

Add 0.5 mmol DIC to the mixture. Pre-activate for 2 minutes.

-

Add the activated mixture to the resin.

-

Apply Microwave Heating: Heat the reaction to 75°C for 15 minutes.

-

Note: For extremely hindered subsequent couplings (i.e., coupling the next amino acid onto the sterically hindered secondary amine of the α-methyl residue), perform a double coupling (2 x 15 min at 75°C).

-

-

Validation (Kaiser Test):

-

Extract a few resin beads and perform a Kaiser (ninhydrin) test.

-

Logic Gate: If the beads turn blue (primary amines present), repeat Step 3. If the beads remain colorless/yellow, proceed to Step 5.

-

-

Cleavage and Global Deprotection:

-

Treat the dried resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours at room temperature. Because α-methylation suppresses aspartimide formation, standard TFA cocktails are highly effective and yield cleaner crude products[3].

-

Precipitate the peptide in cold diethyl ether and isolate via centrifugation.

-

Optimized SPPS workflow for sterically hindered α-methyl amino acids.

References

- Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed (nih.gov).

- A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modul

- Utilization of fluorinated α-amino acids in small molecule drug design. PubMed (nih.gov).

- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.

- Applications of fluorine-containing amino acids for drug design. PubMed (nih.gov).

- Application Notes and Protocols for Cleavage of Peptides Containing Fmoc-alpha-methyl-L-Aspartic Acid. Benchchem.

- Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed (nih.gov).

- On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PMC - NIH.

- Altered Peptide Ligands Revisited: Vaccine Design through Chemically Modified HLA-A2–Restricted T Cell Epitopes. PMC - NIH.

- A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage.

- United States Patent - GLP-1/GIP Agonists. Googleapis.com.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Altered Peptide Ligands Revisited: Vaccine Design through Chemically Modified HLA-A2–Restricted T Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Optimized Cleavage Cocktails for Solid-Phase Synthesis of Peptides Containing 3-Fluorophenylalanine

Introduction

The incorporation of non-canonical amino acids, such as 3-fluorophenylalanine (3-FPhe), into peptide sequences is a transformative strategy in modern drug development. Fluorine substitution modulates the physicochemical properties of peptides, enhancing lipophilicity, increasing proteolytic stability, and serving as a highly sensitive

During standard Fmoc solid-phase peptide synthesis (SPPS), the final cleavage and global deprotection step is critical. Because fluorine is highly electronegative, the C(sp

Mechanistic Insights & Causality

In Fmoc SPPS, trifluoroacetic acid (TFA) is the primary reagent used to cleave the peptide from the resin and remove acid-labile protecting groups (e.g., t-butyl, trityl, Boc). This process generates highly reactive carbocations that can alkylate electron-rich residues if not properly quenched[4].

Traditionally, complex scavenger mixtures like Reagent K (TFA/phenol/water/thioanisole/EDT) are employed to protect susceptible residues such as Cys, Met, and Trp. However, for peptides where 3-FPhe is the primary unnatural modification and these sensitive residues are absent, the use of malodorous and reactive thiols (EDT, thioanisole) is not only unnecessary but detrimental. Thiols can lead to side reactions, such as the formation of dithioacetals or difficult-to-remove adducts, which reduce the overall yield and purity of the target peptide[4].

Instead, a streamlined cocktail utilizing triisopropylsilane (TIS) as a hydride donor is highly recommended. TIS effectively quenches t-butyl and trityl cations without the drawbacks of thiol-based scavengers. The optimized standard for 3-FPhe peptides is TFA/TIS/H

Cocktail Selection Matrix

The quantitative and qualitative parameters for selecting the appropriate cleavage cocktail are summarized below:

| Cleavage Cocktail | Composition (v/v) | Primary Scavengers | Recommended Use Case | Expected Crude Purity |

| Optimized Standard | TFA/TIS/H | TIS (hydride donor), H | 3-FPhe peptides lacking Cys, Met, Trp | >85% |

| Reagent K | TFA/Phenol/H | EDT, Thioanisole (thiol donors), Phenol | 3-FPhe peptides containing Cys, Met, Trp | 70-80% |

| Reagent B | TFA/Phenol/H | TIS, Phenol | 3-FPhe peptides containing Tyr, but no Cys/Met | >80% |

Cleavage Workflow Diagram

Decision matrix and workflow for 3-FPhe peptide cleavage based on sequence composition.

Step-by-Step Protocol: Optimized TFA/TIS/H O Cleavage Workflow

Note: This protocol is a self-validating system optimized for a 0.1 mmol synthesis scale of a 3-FPhe-containing peptide lacking Cys, Met, or Trp.

Step 1: Resin Preparation and Washing

-

Action : After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with N,N-dimethylformamide (DMF) (3 × 5 mL), followed by dichloromethane (DCM) (5 × 5 mL).

-

Causality : DMF is a weak base. Residual DMF trapped in the resin matrix will neutralize the TFA, significantly inhibiting the acidolysis reaction and leading to incomplete cleavage[4]. DCM effectively shrinks the resin slightly and flushes out all residual DMF.

-

Action : Dry the resin under a gentle stream of nitrogen or under vacuum for 15-30 minutes.

Step 2: Cocktail Preparation

-

Action : In a chemical fume hood, prepare 10 mL of the cleavage cocktail: 9.5 mL Trifluoroacetic acid (TFA), 250 µL Triisopropylsilane (TIS), and 250 µL ultrapure water (H

O). -

Causality : Preparing the cocktail fresh prevents the premature degradation of scavengers. TIS acts as a highly effective scavenger for the bulky t-butyl and trityl cations generated from the side-chain protecting groups, preventing their reattachment to the peptide backbone.

Step 3: Cleavage Reaction

-

Action : Transfer the dried resin to a chemically resistant cleavage vessel. Add the prepared TFA/TIS/H

O cocktail to the resin. -

Action : Agitate the mixture gently at room temperature (25°C) for 2 to 3 hours.

-

Causality : A 2-hour minimum is required to ensure complete removal of robust protecting groups (like Pbf on Arginine). The 3-FPhe residue is completely stable to these conditions and will not undergo defluorination[1].

Step 4: Filtration and Concentration

-

Action : Filter the cleavage mixture through a fritted glass funnel or a solid-phase extraction (SPE) cartridge into a 50 mL polypropylene centrifuge tube.

-

Action : Wash the cleaved resin with an additional 2 mL of neat TFA and combine the filtrates.

-

Action (Optional but recommended): Concentrate the filtrate under a gentle stream of nitrogen to approximately one-third of its original volume.

-

Causality : Reducing the TFA volume minimizes the amount of diethyl ether required for precipitation and increases the final recovery yield of the peptide.

Step 5: Ether Precipitation

-

Action : Add 30-40 mL of ice-cold diethyl ether to the concentrated TFA filtrate. Invert the tube several times to mix.

-

Causality : The peptide is insoluble in non-polar ether, while the cleaved protecting groups, TIS, and residual TFA remain soluble. This step selectively precipitates the crude peptide as a white to off-white solid[3].

Step 6: Centrifugation and Washing

-

Action : Centrifuge the tube at 4,000 × g for 5 minutes at 4°C. Carefully decant the ether supernatant, ensuring the peptide pellet is not disturbed.

-

Action : Resuspend the pellet in 20 mL of fresh, ice-cold diethyl ether, vortex briefly, and centrifuge again. Repeat this washing step two more times.

-

Causality : Repeated washing removes trace scavengers and TFA, which can degrade the peptide during lyophilization or interfere with downstream RP-HPLC purification.

Step 7: Drying and Storage

-

Action : After the final decantation, allow the open tube to air-dry in the fume hood for 10-15 minutes to evaporate residual ether.

-

Action : Dissolve the crude peptide in a mixture of ultrapure water and acetonitrile (e.g., 50:50 v/v with 0.1% TFA), freeze at -80°C, and lyophilize.

-

Causality : Lyophilization yields a stable, dry powder ready for analytical characterization (LC-MS,

F NMR) and preparative RP-HPLC.

References

-

Miles, S. A., Nillama, J. A., & Hunter, L. (2023). "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains." Molecules, 28(17), 6192. URL:[Link]

-

Awad, L. F., & Ayoup, M. S. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 16, 1022–1050. URL:[Link]

-

Giri, A. K., et al. (2015). "Discovery of Novel Multifunctional Ligands with μ/δ Opioid Agonist/Neurokinin-1 (NK1) Antagonist Activities for the Treatment of Pain." Journal of Medicinal Chemistry, 58(21), 8573–8583. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Multifunctional Ligands with μ/δ Opioid Agonist/Neurokinin-1 (NK1) Antagonist Activities for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-α-Methyl-D-3-Fluorophe Activation

Target Audience: Researchers, scientists, and drug development professionals.

The Core Scientific Reality: The "Racemization" Myth

When working with

The substitution of the

Mechanistic divergence: The quaternary α-carbon in α-methyl amino acids blocks epimerization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I observe two closely eluting peaks on my analytical HPLC after coupling Fmoc-

Q2: I confirmed via high-temperature HPLC that the peaks are true diastereomers. Where did the epimeric impurity come from? A: If true epimers are present, they originate from one of two sources:

-

Starting Material Purity: The enantiomeric excess (ee%) of the commercial Fmoc-

-Me-D-3-F-Phe-OH building block may be suboptimal. Asymmetric synthesis of -

Adjacent Residue Epimerization: Because coupling an

-methyl amino acid is exceptionally slow due to steric hindrance, the reaction requires extended exposure to coupling reagents and organic bases. This prolonged basic environment can cause the preceding C-terminal amino acid on the resin to epimerize, mimicking the analytical profile of a racemized incoming residue.

Q3: How do I overcome the sluggish coupling of this sterically hindered residue without causing side reactions?

A: Standard carbodiimide chemistry (e.g., DIC/HOBt) is highly inefficient for

Experimental Protocols

Protocol 1: Differentiating Rotamers from Diastereomers (Variable-Temperature HPLC)

Objective: To definitively determine if split chromatographic peaks are due to conformationally restricted rotamers or true epimeric impurities. Methodology:

-

Prepare a 1 mg/mL solution of the cleaved crude peptide in 50% Acetonitrile / 50% Water (0.1% TFA).

-

Set the HPLC column oven to standard room temperature (25°C).

-

Inject 10 µL and run a standard gradient (e.g., 10-90% ACN over 15 minutes). Note the resolution of the split peaks.

-

Increase the column oven temperature to 60°C (ensure your column is rated for this temperature; standard C18 columns typically are).

-

Allow the column to equilibrate for 15 minutes.

-

Re-inject the sample using the identical gradient.

-

Causality & Interpretation: If the peaks merge into a single, symmetrical peak, the phenomenon is due to rotamers coalescing as thermal energy overcomes the rotational energy barrier[2]. If the peaks remain resolved, they are true diastereomers.

Protocol 2: Optimized High-Efficiency Coupling of Fmoc- -Me-D-3-F-Phe-OH

Objective: To achieve >95% coupling efficiency of the sterically hindered residue while preventing adjacent-residue epimerization.

Materials: Fmoc-

-

Resin Preparation: Ensure the N-terminal Fmoc of the resin-bound peptide is fully deprotected and washed thoroughly with DMF.

-

Pre-Activation (Crucial): In a separate vial, dissolve the Fmoc-

-Me-D-3-F-Phe-OH, HOAt, and PyAOP in a minimal volume of DMF to maintain a high molarity (ideally >0.2 M)[4]. -

Add DIPEA to the vial. Vortex for exactly 1 minute to form the highly reactive OAt-ester.

-

Coupling: Transfer the activated solution to the resin.

-

Microwave Assistance: Heat the reaction vessel to 75°C for 15 minutes using a dedicated peptide synthesis microwave. (Note: Because the

-methyl group prevents oxazolone-mediated racemization[1], this elevated temperature is entirely safe for the incoming residue and outcompetes side reactions). -

Washing: Drain the reaction vessel and wash the resin vigorously with DMF (4 x 1 min).

-

Verification: Perform a Kaiser test. If slightly positive, repeat the coupling with fresh reagents rather than extending the time of the first coupling.

Quantitative Data Summary: Coupling Efficiency vs. Epimerization Risk

The following table summarizes the causal relationship between activation methodology, coupling success, and the risk to the adjacent resin-bound residue when coupling sterically hindered

| Activation Method | Reagent Equivalents | Temp / Time | Est. Coupling Efficiency (%) | Adjacent Residue Epimerization Risk |

| DIC / HOBt | 4 eq | 25°C / 12 hours | < 40% | High (due to prolonged base exposure) |

| HATU / DIPEA | 4 eq | 25°C / 4 hours | ~ 75-85% | Moderate |

| PyAOP / HOAt / DIPEA | 4 eq | 25°C / 4 hours | ~ 85-90% | Low-Moderate |

| PyAOP / HOAt / DIPEA | 4 eq | 75°C (MW) / 15 min | > 98% | Very Low (rapid reaction kinetics) |

References

-

[1] Fmoc-alpha-methyl-DL-glutamic acid | 1219372-49-2 - Benchchem. Benchchem.

-

[4] Application Notes and Protocols for the Activation and Coupling of Fmoc-α-methyl-L-Aspartic Acid - Benchchem. Benchchem.

-

[2] Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC - PubMed Central. National Institutes of Health (NIH).

-

[3] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate.

Sources

Technical Support Center: Coupling Fmoc-α-Methyl Amino Acids (HATU vs. PyBOP)

Welcome to the Technical Support Center for peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the severe steric hindrance of Fmoc-α-methyl amino acids (such as Aib, α-methyl-alanine, and α-methyl-leucine). Here, we break down the mechanistic causality behind choosing the right coupling reagent—primarily focusing on the industry standards: HATU and PyBOP .

Decision Workflow: HATU vs. PyBOP

Choosing the correct coupling reagent is a balance between maximizing reaction kinetics and minimizing irreversible side reactions. The diagram below outlines the logical decision tree for your synthesis.

Caption: Logical decision tree for selecting HATU vs. PyBOP in α-methyl amino acid couplings.

Comparative Performance Data

To make an informed choice, it is critical to understand the fundamental chemical differences between these two reagents. HATU is an aminium/uronium salt, whereas PyBOP is a phosphonium salt. This structural difference dictates their reactivity and side-product profiles[1],[2].

| Feature | HATU (Uronium/Aminium) | PyBOP (Phosphonium) |

| Coupling Kinetics (Hindered AAs) | Very Fast[1] | Moderate to Fast[1] |

| Risk of Guanidinylation (Capping) | High (if in excess)[3] | Zero[2] |

| Epimerization Risk (α-methyl AAs) | Zero (No α-proton)[4] | Zero (No α-proton)[4] |

| Active Ester Leaving Group | HOAt (7-aza effect) | HOBt |

| Primary Byproduct | Tetramethylurea (Soluble) | Phosphine oxide (Soluble) |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The stoichiometric ratios are deliberately engineered to prevent common failure modes (such as uronium capping) while overcoming the steric bulk of α-methyl amino acids.

Protocol A: HATU-Mediated Coupling (Optimized to Prevent Capping)

Objective: Achieve high-efficiency coupling while strictly suppressing N-terminal guanidinylation[5].

-

Resin Preparation: Swell the peptidyl-resin (0.1 mmol scale) in anhydrous DMF for 15 minutes.

-

Reagent Calculation (Critical Step): Weigh the Fmoc-α-methyl amino acid (0.3 mmol, 3.0 eq ) and HATU (0.29 mmol, 2.9 eq ).

-

Causality Note: Using a deliberate stoichiometric deficit of HATU relative to the amino acid ensures that no free uronium species remains in solution to irreversibly cap the nucleophilic amine.

-

-

Pre-activation: Dissolve the amino acid and HATU in 2 mL of anhydrous DMF. Add DIPEA (0.6 mmol, 6.0 eq). Stir for exactly 3 minutes.

-

Causality Note: Pre-activation forms the highly reactive HOAt ester. Prolonged pre-activation can lead to the degradation of the active ester.

-

-

Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2–4 hours. For extremely hindered sequences (e.g., Aib-Aib), apply microwave heating (75°C for 10 minutes).

-

Verification: Drain, wash with DMF (5 × 1 min), and perform a Kaiser test to confirm completion.

Protocol B: PyBOP-Mediated Coupling (Zero-Capping Alternative)

Objective: Couple hindered amino acids when the sequence is highly prone to uronium capping[2].

-

Resin Preparation: Swell the peptidyl-resin (0.1 mmol scale) in anhydrous DMF for 15 minutes.

-

Reagent Calculation: Weigh the Fmoc-α-methyl amino acid (0.3 mmol, 3.0 eq), PyBOP (0.3 mmol, 3.0 eq), and HOAt (0.3 mmol, 3.0 eq).

-

Causality Note: Adding HOAt as an auxiliary nucleophile bridges the kinetic gap between PyBOP and HATU.

-

-

Activation: Dissolve the reagents in 2 mL of anhydrous DMF. Add DIPEA (0.6 mmol, 6.0 eq).

-

Coupling: Add immediately to the resin. Agitate for 4–16 hours depending on steric bulk.

-

Wash: Wash extensively with DMF (5 × 1 min) to ensure complete removal of the tripyrrolidinophosphine oxide byproduct.

Troubleshooting Guides & FAQs

Q1: Why is my coupling yield so low when adding an Fmoc-α-methyl amino acid (e.g., Aib)? A: The α-methyl group introduces severe steric hindrance (the Thorpe-Ingold effect) directly adjacent to the activated carbonyl. This local bulk physically blocks the trajectory of the incoming nucleophilic amine, drastically slowing down the amidation kinetics. In these scenarios, 1[1] because it generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides neighboring group participation—acting as a local base to hydrogen-bond with the incoming amine and guide it to the carbonyl, thereby accelerating the reaction despite the steric bulk.

Q2: I am observing a +98 Da mass adduct on my peptide after a HATU coupling. What is this, and how do I resolve it? A: A +98 Da mass addition indicates guanidinylation (or uronium capping) of your peptide's N-terminus. Because HATU is an aminium/uronium salt, a highly nucleophilic amine can attack the electron-deficient carbon of the HATU molecule instead of the activated amino acid ester[6]. This forms a stable 3[3], permanently terminating the peptide chain. Troubleshooting Fix: Ensure your carboxylic acid is in slight stoichiometric excess relative to HATU (as outlined in Protocol A). If the problem persists, switch to PyBOP . PyBOP is a phosphonium salt; its phosphorus center does not react with amines to form stable adducts, 2[2].

Q3: Do I need to worry about racemization/epimerization when extending coupling times for α-methyl amino acids? A: No. α-methyl amino acids are structurally immune to standard base-catalyzed racemization. Racemization during peptide synthesis typically proceeds via the abstraction of the α-proton by a base (like DIPEA) to form an achiral oxazolone intermediate. Because4[4], this degradation pathway is physically blocked. You can safely employ prolonged coupling times or elevated temperatures without compromising the stereochemical integrity of the activated residue.

Q4: When should I definitively switch from HATU to PyBOP? A: You should switch to PyBOP when:

-

You observe irreversible guanidinylation capping with HATU that cannot be solved by adjusting stoichiometry.

-

You are performing fragment condensation where the acid activation is inherently slow, leaving the amine exposed to the coupling reagent for extended periods.

References

-

Benchchem Technical Support Team. "A Comparative Guide to PyBOP and HATU for N-Methylleucine Coupling Efficiency." Benchchem. 1

-

Benchchem Technical Support Team. "Technical Support Center: HATU Coupling Reactions." Benchchem. 5

-

"Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." RSC Advances.3

-

"Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." PMC - NIH. 6

-

"Apelin peptides and uses thereof (US20190010202A1)." Google Patents. 4

-

"Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem. 2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 4. US20190010202A1 - Apelin peptides and uses thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Aggregation in Fmoc-α-Me-D-3-F-Phe Peptides

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals. System Version: 2026.1 (Updated March 2026)

Welcome to the Advanced Peptide Troubleshooting Portal. The incorporation of highly modified, unnatural amino acids like Fmoc-alpha-methyl-D-3-Fluorophenylalanine (Fmoc-α-Me-D-3-F-Phe) presents a "perfect storm" of synthetic challenges. This guide provides field-proven, mechanistically grounded solutions to overcome severe on-resin aggregation, poor solvation, and incomplete couplings associated with this residue.

Mechanistic Insights: The Trifecta of Difficulty

To successfully synthesize peptides containing Fmoc-α-Me-D-3-F-Phe, we must first understand the causality behind the synthesis failures. The difficulty stems from three interacting molecular features:

-

Steric Hindrance (The α-Methyl Group): The addition of a methyl group at the alpha-carbon severely restricts the

and -

Hydrophobic Collapse (The 3-Fluoro Substitution): Fluorine substitution on the aromatic ring significantly increases the lipophilicity (logP) of the residue. In polar aprotic solvents like DMF, this drives a hydrophobic collapse, causing the growing peptide chain to fold inward and aggregate[2].

-

Conformational Rigidity (β-Sheet Formation): The restricted backbone angles induced by the α-methyl group, combined with the D-stereocenter, often force the peptide into rigid conformations. If these conformations align with adjacent residues, they form highly stable, insoluble intermolecular β-sheets on the resin support[3].

Mechanistic pathway of α-Me-D-3-F-Phe induced aggregation and mitigation strategies.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My synthesis fails exactly at the Fmoc-α-Me-D-3-F-Phe residue. Standard HBTU/DIEA coupling yields <10% product. Why? A1: Standard uronium-based reagents (like HBTU) form a relatively bulky active ester that cannot navigate the steric clash caused by the α-methyl group[1]. Furthermore, the hydrophobicity of the 3-Fluoro group causes local desolvation. Solution: You must switch to highly reactive, less sterically hindered coupling systems like DIC/OxymaPure or HATU/HOAt, combined with Microwave-assisted SPPS (MW-SPPS) to provide the thermal energy required to overcome the activation barrier[4].

Q2: The Kaiser test is negative after coupling, but my final LC-MS shows a massive deletion sequence lacking the α-Me-D-3-F-Phe residue. What happened? A2: You are experiencing a false negative. Colorimetric assays like the Kaiser (ninhydrin) test rely on the nucleophilic attack of the N-terminal amine. Secondary amines and severely hindered primary amines (like the deprotected N-terminus of an α-methyl amino acid) often fail to react with ninhydrin, falsely indicating a complete coupling. Solution: Never rely on colorimetric tests for α-methyl residues. Implement a self-validating LC-MS micro-cleavage protocol (detailed in Section 4).

Q3: The resin shrinks and hardens after incorporating this residue, and subsequent Fmoc deprotections are failing. How do I break the aggregation? A3: Resin shrinkage indicates severe intermolecular hydrogen bonding (β-sheet aggregation)[3]. Solution: Implement a multi-tiered disruption strategy:

-

Solvent Swap: Replace standard DMF with a "Magic Mixture" (e.g., DMF/DCM/NMP 1:1:1 with 1% Triton X-100 or ethylene carbonate) to increase polarity and disrupt H-bonds[5].

-

Chaotropic Salts: Add 0.1 M to 0.4 M LiCl or KSCN to your coupling and deprotection solvents. These salts act as chaotropic agents, breaking the unfavorable secondary structures[2].

-

Resin Upgrade: Switch from standard polystyrene (PS) to a high-swelling PEG-based resin (e.g., ChemMatrix), which maintains solvation even when the peptide chain aggregates[5].

Step-by-step troubleshooting workflow for resolving aggregation during SPPS.

Quantitative Data: Coupling Reagent Optimization

The following table summarizes the expected performance of various coupling conditions when attempting to incorporate Fmoc-α-Me-D-3-F-Phe onto an elongating, aggregation-prone peptide chain.

| Coupling System | Solvent Environment | Temp (°C) | Aggregation Mitigation | Est. Coupling Efficiency | Mechanistic Note |

| HBTU / DIEA | DMF | 25°C | None | < 15% | Fails due to severe steric clash and bulky active ester intermediate. |

| HATU / HOAt / DIEA | DMF | 25°C | Low | 35 - 50% | Superior leaving group (HOAt), but lacks thermal energy to break H-bonds. |

| DIC / OxymaPure | DMF | 90°C (MW) | High | > 90% | Heat disrupts β-sheets; Oxyma ester is highly reactive and less hindered[4]. |

| DIC / OxymaPure | NMP + 0.1M LiCl | 75°C (MW) | Very High | > 98% | Gold Standard. Chaotropic salt prevents hydrophobic collapse; heat drives kinetics[3]. |

Standard Operating Procedure: Self-Validating Coupling Protocol

To guarantee the successful incorporation of Fmoc-α-Me-D-3-F-Phe, utilize this self-validating, chaotropic microwave-assisted protocol. This procedure replaces blind colorimetric testing with empirical mass validation.

Phase 1: Aggregation-Disrupting Deprotection Rationale: Aggregated peptide chains physically bury the N-terminal Fmoc group, preventing piperidine access.

-

Drain the resin and wash 3x with NMP.

-

Prepare the deprotection cocktail: 20% Piperidine + 0.1 M DBU in NMP [3].

-

Subject the resin to microwave irradiation at 75°C for 2 cycles of 5 minutes each.

-

Wash thoroughly: 3x NMP, 3x DCM, 3x DMF.

Phase 2: Pre-Activation and Coupling Rationale: Pre-activation ensures the highly reactive intermediate is fully formed before encountering the sterically hindered resin-bound amine.

-

In a separate vial, dissolve 4.0 equivalents of Fmoc-α-Me-D-3-F-Phe and 4.0 equivalents of OxymaPure in a minimal volume of NMP containing 0.1 M LiCl (Chaotropic solvent).

-

Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes at room temperature to pre-activate.

-

Transfer the activated mixture to the resin vessel.

-

React under microwave irradiation at 90°C for 15 minutes [4].

-

(Optional but recommended): Drain and perform a double-coupling utilizing the exact same parameters to ensure 100% conversion.

Phase 3: Self-Validation (Micro-Cleavage) Rationale: Colorimetric tests fail on α-methyl amines. You must verify the mass shift.

-

Extract a small aliquot of resin (approx. 2-3 mg) and wash with DCM (3x) and Ether (2x). Air dry.

-

Treat the aliquot with 100 µL of Cleavage Cocktail (TFA/TIS/H2O 95:2.5:2.5) for 30 minutes.

-

Precipitate the cleaved peptide in 1 mL of ice-cold diethyl ether. Centrifuge and decant.

-

Dissolve the pellet in 50% Acetonitrile/Water and inject into the LC-MS.

-

Validation Check: Confirm the presence of the target mass (Previous Sequence Mass + Mass of α-Me-D-3-F-Phe residue). Proceed to the next cycle only if the deletion sequence is absent.

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Available at:[Link]

Sources

resolving deletion sequences in alpha-methyl peptide synthesis

Technical Support Center: Resolving Deletion Sequences in -Methyl Peptide Synthesis

Welcome to the Technical Support Center.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these synthetic bottlenecks.

Diagnostic workflow for identifying and resolving deletion sequences in SPPS.

FAQ: The Causality of Deletions in -Methyl Peptides

Q: Why do

Q: How can I definitively differentiate between a deletion sequence and a simple truncation? A: Truncations are "dead-end" peptides where elongation has permanently stopped, whereas deletion sequences continue to grow but lack a specific residue.4[4]. On the synthesizer, performing a qualitative colorimetric Kaiser test immediately after the coupling step acts as a self-validating checkpoint.2[2].

Q: Are certain coupling reagents better suited for sterically hindered amino acids?

A: Yes. Standard carbodiimide/HOBt chemistry is generally insufficient for

Troubleshooting Guide: Resolving Specific Coupling Failures

Issue 1: Failure to Couple the -Methyl Amino Acid (Des- -Me Deletions)

-

Symptom: LC-MS shows a mass missing the

-methyl residue; Kaiser test is positive after coupling. -

Causality: The activated ester of the bulky

-methyl amino acid cannot easily access the resin-bound amine. -

Solution:

Issue 2: Failure to Couple Onto the -Methyl Amino Acid

-

Symptom: LC-MS shows a mass missing the residue following the

-methyl amino acid. -

Causality: Once the

-methyl amino acid is successfully coupled and Fmoc-deprotected, its N-terminal amine is highly shielded by the adjacent methyl groups, making it a poor nucleophile for the next incoming amino acid. -

Solution:

Issue 3: N-terminal Truncation via Diketopiperazine (DKP) Formation

Mechanistic Pathway of Deletion Sequences

Mechanistic pathway of deletion sequence formation and the mitigating role of capping.

Quantitative Data: Coupling Reagent Efficacy for Hindered Amino Acids

The following table summarizes the performance profiles of various coupling reagents when applied to sterically hindered

| Coupling Reagent System | Leaving Group / Active Species | Reactivity Level | Epimerization Risk | Suitability for |

| DIC / HOBt | OBt ester | Low | Low | Poor; high rate of deletion sequences. |

| HATU / DIPEA | OAt ester | Very High | Moderate | Good; but poses explosive hazards. |

| COMU / DIPEA | Oxyma ester | Very High | Low | 5[5]. |

| DIC / OxymaPure | Oxyma ester | High | Very Low | 3[3]. |

| TFFH / DIPEA | Acid Fluoride | Extremely High | Moderate | 6[6]. |

Experimental Protocols

Protocol 1: High-Efficiency Coupling of -Methyl Amino Acids (Temperature-Assisted COMU)

This protocol utilizes COMU and elevated temperatures to drive the coupling of hindered residues like Aib to completion.

-

Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 10 mL).

-

Amino Acid Activation: In a separate vessel,5

5[5]. -

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid/COMU solution. Pre-activate for 2 minutes.

-

Coupling: Transfer the activated solution to the resin.7[7].

-

Washing & Verification: Drain the reaction vessel and wash the resin with DMF (5 x 10 mL). Perform a Kaiser test. If positive, repeat steps 2-4 (Double Coupling).

Protocol 2: Acetic Anhydride Capping to Prevent Deletion Propagation

Capping permanently blocks unreacted amines, converting potential deletion sequences into easily separable truncated peptides.

-

Preparation: Following a difficult coupling step (and prior to the next Fmoc deprotection), wash the resin thoroughly with DMF.

-

Capping Solution: Prepare a solution of 10% Acetic Anhydride (

) and 10% DIPEA in DMF. -

Washing: Drain the vessel and wash the resin sequentially with DMF (5 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next Fmoc deprotection cycle.

References

-

BenchChem. "Technical Support Center: Fmoc-Aib-OH in Solid-Phase Peptide Synthesis (SPPS)." BenchChem.2

-

BenchChem. "A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis." BenchChem. 5

-

Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem. 6

-

Gyros Protein Technologies. "Temperature Scanning | PurePep Chorus Applications | Peptide Synthesis." Gyros Protein Technologies. 7

-

IU ScholarWorks. "Synthesis, Purification, and Biological Activity of AIB Substituted Glucagon and GLP-1 Peptide Analogues." Indiana University. 4

-

Luxembourg Bio Technologies. "EDC·HCl and Potassium Salts of Oxyma and Oxyma-B as Superior Coupling Cocktails for Peptide Synthesis." Luxembourg Bio Technologies. 3

-

OxymaPure. "Peptide/Amide bond Synthesis – OxymaPure®." OxymaPure. 8

-

BenchChem. "A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity." BenchChem. 1

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. scholarworks.iu.edu [scholarworks.iu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. oxymapure.com [oxymapure.com]

Technical Support Center: Aspartimide Formation in Proximity to Fmoc-α-methyl-D-3-Fluorophenylalanine Residues

Welcome to our dedicated technical support center for scientists and researchers navigating the complexities of Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth analysis and actionable protocols for a highly specific challenge: minimizing aspartimide formation when an Aspartic Acid (Asp) residue is adjacent to the sterically demanding, non-natural amino acid, Fmoc-α-methyl-D-3-Fluorophenylalanine. Our goal is to equip you with the mechanistic understanding and practical tools to ensure the integrity and purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation, and why is it a critical issue in Fmoc-SPPS?

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, occurring when a peptide sequence contains an Aspartic Acid (Asp) residue.[1][2] Under the basic conditions required for Fmoc-group removal (typically using 20% piperidine in DMF), the backbone amide nitrogen of the amino acid immediately following the Asp residue can act as a nucleophile.[1][3] It attacks the side-chain carbonyl of the Asp, leading to a five-membered succinimide ring known as an aspartimide.[1]

This side reaction is highly problematic for several reasons:

-

Formation of Intractable Impurities: The aspartimide ring is unstable and can be opened by nucleophiles like piperidine or water. This doesn't just regenerate the desired peptide; it creates a mixture of the correct α-aspartyl peptide and an undesired β-aspartyl isomer, where the peptide bond is incorrectly formed with the side-chain carboxyl group.[1][3] These isomers often have identical masses and similar chromatographic properties, making purification exceedingly difficult.[1]

-

Racemization: The α-carbon of the aspartimide intermediate is highly susceptible to epimerization under basic conditions, leading to the formation of D-aspartyl peptides, which are diastereomers of the target peptide.[1][4]

-

Chain Termination: The aspartimide intermediate can react with piperidine to form piperidide adducts, effectively capping the peptide and preventing further elongation.[5] This results in a mass increase of +67 Da.[2]

Mechanism of Aspartimide Formation

Caption: Base-catalyzed intramolecular cyclization at Asp residues.

Q2: My sequence contains an Asp-(α-Me)-D-(3F)-Phe motif. How does this specific residue affect the risk of aspartimide formation?

This is an excellent question that gets to the heart of controlling this side reaction through rational sequence design. The residue C-terminal to the Asp is the primary determinant of the reaction rate. Sequences like Asp-Gly, Asp-Asn, and Asp-Ser are notoriously prone to this issue due to the lack of steric hindrance on the C-terminal residue.[2][6]

In your case, the presence of an α-methyl group on the D-3-Fluorophenylalanine residue introduces significant steric bulk directly at the α-carbon. This is mechanistically significant. The nucleophilic attack by the backbone amide nitrogen requires a specific spatial orientation that is severely hindered by this methyl group.

Q3: Despite using (α-Me)-D-(3F)-Phe, I still observe some aspartimide-related impurities. What are the next steps?

While the α-methyl group provides substantial protection, it may not completely eliminate the side reaction, especially during the synthesis of very long peptides that require numerous, extended exposures to basic deprotection conditions. If you detect aspartimide-related byproducts (e.g., +67 Da piperidide adducts or hard-to-separate peaks with the correct mass), several robust strategies can be implemented.

There are three primary strategies to further suppress aspartimide formation:

-

Modify the Fmoc Deprotection Conditions: Alter the base or add an acidic additive to reduce the basicity of the reaction environment.[4]

-

Use Sterically Hindered Asp Side-Chain Protecting Groups: Employ a bulkier protecting group on the Asp side chain itself to physically block the intramolecular cyclization.[4]

-

Implement Backbone Protection: Modify the backbone amide nitrogen of the amino acid following the Asp residue to render it non-nucleophilic.[4]

The following troubleshooting guide provides detailed protocols for these advanced strategies.

Troubleshooting Guide: Advanced Suppression of Aspartimide Formation

Even with the inherent steric protection from an α-methylated residue, certain conditions can still promote unwanted side reactions. This guide provides a systematic approach to troubleshooting and eliminating residual aspartimide formation.

Decision Workflow for Aspartimide Suppression

Caption: A step-by-step guide to selecting the appropriate suppression strategy.

Problem: Minor aspartimide-related peaks observed in HPLC/LC-MS.

Root Cause: The cumulative effect of repeated base exposure during a long synthesis is overcoming the steric shield of the α-methyl group.

Solution 1: Modify Fmoc Deprotection Conditions (Easiest to Implement)

The goal is to lower the effective basicity of the deprotection solution, which disfavors the deprotonation of the backbone amide that initiates the side reaction.

Protocol 1A: Addition of an Acidic Additive

-

Reagent Preparation: Prepare your standard Fmoc deprotection solution (e.g., 20% piperidine in DMF). Add 1-hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M.[8]

-

Deprotection Step: Proceed with your standard deprotection protocol (e.g., 2 x 10 minutes). The HOBt will buffer the solution, reducing the rate of aspartimide formation.[5][8][9]

-

Analysis: After synthesis, analyze the crude peptide by HPLC and mass spectrometry to quantify the reduction in byproducts.

Protocol 1B: Use of a Weaker Base

-

Reagent Preparation: Prepare a deprotection solution of 5% piperazine in DMF or NMP. Piperazine is a weaker base than piperidine and has been shown to suppress aspartimide formation effectively.[8]

-

Deprotection Step: Treat the resin with the piperazine solution. You may need to extend the reaction time or perform additional treatments to ensure complete Fmoc removal. Monitor the deprotection using a colorimetric test (e.g., Kaiser test).

-

Analysis: Compare the purity profile of the peptide synthesized with piperazine to your original synthesis.

Note on DBU: While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a very fast and effective deprotection reagent, it is a strong, non-nucleophilic base that is known to catalyze aspartimide formation and should be avoided when Asp residues are present.[3][10]

Solution 2: Employ Sterically Hindered Asp Side-Chain Protecting Groups

This strategy adds a second layer of steric protection directly at the site of cyclization. Instead of the standard tert-butyl (OtBu) group, use a bulkier ester.

Protocol 2: Incorporation of Bulky Protecting Groups

-

Residue Selection: During synthesis planning, substitute the standard Fmoc-Asp(OtBu)-OH with a derivative featuring a bulkier protecting group. Excellent choices include:

-

Coupling: Couple the modified Asp residue using your standard coupling protocol (e.g., HBTU/DIPEA or HATU/DIPEA). Coupling times may need to be slightly extended due to the increased steric bulk.

-

Synthesis & Cleavage: Continue the synthesis as planned. These protecting groups are labile under standard TFA cleavage conditions.

-

Analysis: The use of these groups has been shown to dramatically reduce or even eliminate aspartimide formation in problematic sequences.[8]

Solution 3: Utilize Backbone Protection (Most Complete Suppression)

This is the most robust method for completely eliminating the side reaction.[8] By protecting the backbone amide nitrogen of the residue following Asp, you remove the nucleophile required for the cyclization reaction. The most common protecting group for this purpose is 2,4-dimethoxybenzyl (Dmb).[4]

Protocol 3: Using a Pre-formed Dmb-Protected Dipeptide

-

Reagent: The most efficient way to implement this strategy is to use a pre-formed dipeptide building block. While a custom Fmoc-Asp(OtBu)-Dmb((α-Me)-D-(3F)-Phe)-OH would be required, the principle is demonstrated with commercially available analogs like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[4][8][9]

-

Coupling: Couple this dipeptide to the growing peptide chain using standard activation methods. The coupling onto the secondary amine of the Dmb-protected residue can be slower, so extended coupling times and the use of a potent coupling reagent like HATU are recommended.

-

Synthesis & Cleavage: Continue the synthesis. The Dmb group is acid-labile and will be removed during the final TFA cleavage.

-

Result: This method has been shown to completely prevent aspartimide formation.[8]

Data Summary

The following table summarizes the effectiveness of various strategies in suppressing aspartimide formation in the highly susceptible VKDGYI model peptide. While your sequence benefits from the α-methyl group, these data provide a strong comparative basis for the efficacy of each troubleshooting approach.

| Strategy | Asp Protecting Group | Deprotection Conditions | % Aspartimide-Related Byproducts | Reference |

| Standard | Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | High (Sequence Dependent) | [7] |

| Acid Additive | Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF + 0.1M HOBt | Significantly Reduced | [5][8] |

| Bulky PG | Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | Very Low to Negligible | [8] |

| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 20% Piperidine/DMF | Eliminated | [4][8] |

References

-

Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]

-

ResearchGate. (2022). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate Q&A. [Link]

-

Peptalyzer. (n.d.). Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). Peptalyzer Resources. [Link]

-

Biotech Blogger. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotech Blogger. [Link]

-

Pharmaffiliates. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Pharmaffiliates Blog. [Link]

-

Semantic Scholar. (n.d.). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Semantic Scholar. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

-

Mergler, M. et al. (2003). How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods. Journal of Peptide Science. [Link]

-

NIH National Library of Medicine. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]

-

Aapptec. (n.d.). Fmoc Removal with DBU. Aapptec Technical Support Information Bulletin 1173. [Link]

-

AAPPTEC. (2012). Preventing aspartimide formation during peptide synthesis. AAPPTEC News. [Link]

-

ACS Publications. (2026). Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories. Journal of Chemical Education. [Link]

-

ETH Library. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Research Collection. [Link]

-

Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]

-

RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Journals. [Link]

-

Beilstein Journals. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biotage.com [biotage.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

Technical Support Center: Monitoring Sterically Hindered Fluoro-Amino Acid Reactions

Welcome to the technical support center dedicated to the unique challenges of monitoring reactions involving sterically hindered fluoro-amino acids. The incorporation of fluorine into amino acids provides invaluable tools for drug discovery and protein engineering, offering unique physicochemical properties. However, the steric bulk, combined with the electron-withdrawing nature of fluorine, often leads to sluggish or incomplete reactions that are difficult to monitor.[][2]

This guide provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions, grounded in established scientific principles to empower you to overcome these synthetic hurdles.

Part 1: Troubleshooting Guide: Incomplete or Sluggish Reactions

This section addresses the most common issue encountered: reactions that fail to reach completion. We will diagnose potential causes and provide actionable solutions.

Q1: My coupling reaction with a sterically hindered fluoro-amino acid is extremely slow or has stalled. What is the likely cause and how can I fix it?

This is the most frequent challenge, stemming from the combination of steric hindrance and altered electronics. The bulky nature of the amino acid physically obstructs the approach to the reactive carbonyl center, while the electron-withdrawing fluorine atoms can decrease the nucleophilicity of the amine.[2]

Here is a systematic approach to troubleshoot this issue:

Potential Cause & Recommended Solution

-

Inefficient Coupling Reagent: Standard carbodiimide reagents (DCC, DIC) are often too weak for these demanding couplings.[3]

-

Solution: Upgrade to a more potent in-situ activating reagent. Aminium/uronium salts like HATU , HCTU , or COMU , and phosphonium salts like PyAOP or PyBOP , are significantly more effective.[3][4][5] They form highly reactive activated esters (OAt or OBt esters) that can overcome the high activation energy barrier presented by steric hindrance.[5] HATU and PyAOP are often considered superior as they generate more reactive OAt esters.[5][6]

-

-

Extreme Steric Hindrance (e.g., α,α-disubstituted residues): For the most challenging substrates, even potent uronium reagents may be insufficient.

-

Solution: Convert the carboxylic acid to an acyl fluoride . This strategy creates a small, highly electrophilic intermediate that is less sterically demanding.[7][8] Reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH ) can generate the acyl fluoride in situ under mild conditions.[3][4][8]

-

-

Insufficient Reaction Time or Temperature: Steric hindrance dramatically slows reaction kinetics.[3]

-

Solution 1: Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to several hours, or even overnight.[2][3]

-

Solution 2: Microwave-Assisted Synthesis: Microwave energy can efficiently heat the reaction, driving difficult couplings to completion much faster than conventional heating. This is a highly effective method for overcoming kinetic barriers.[3]

-

-

Suboptimal Solvent Choice: Poor solvation of the growing peptide chain, especially in solid-phase peptide synthesis (SPPS), can lead to aggregation, which blocks reactive sites and mimics incomplete coupling.[2][3][9]

Below is a workflow to guide your troubleshooting process.

Caption: Troubleshooting workflow for incomplete coupling reactions.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

| Reagent Class | Example(s) | Activated Species | Relative Efficacy for Hindered Couplings | Key Considerations |

| Carbodiimides | DCC, DIC | O-acylisourea | Low | Often insufficient for even moderately hindered couplings; can cause racemization.[3] |

| Aminium/Uronium | HBTU, HCTU, HATU, COMU | OBt, O-6-ClBt, OAt, Oxyma esters | High to Very High | HATU and COMU are generally considered the most efficient due to the formation of highly reactive OAt/Oxyma esters.[5] |

| Phosphonium | PyBOP, PyAOP | OBt, OAt esters | High to Very High | PyAOP is analogous to HATU in reactivity and is excellent for hindered couplings.[5][6] |

| Fluorinating | TFFH, BTFFH | Acyl Fluoride | Highest | The method of choice for extremely hindered systems like α,α-disubstituted amino acids.[4][7][8] |

Part 2: Analytical Protocols for Reaction Monitoring

Real-time or quasi-real-time monitoring is crucial to making informed decisions about your reaction. Simply waiting a fixed time and hoping for the best is inefficient. ¹⁹F NMR and HPLC-MS are the two most powerful techniques for this purpose.

Q2: How can I use ¹⁹F NMR to monitor my reaction's progress?

¹⁹F NMR is arguably the most direct and powerful tool for this specific application. The fluorine atom acts as a "spy" in your molecule.[10]

Causality & Advantages:

-

Background-Free Signal: Since biological systems and most organic reagents lack fluorine, you get a clean spectrum with no interfering signals.[11][12]

-

High Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.[12][13]

-

Wide Chemical Shift Window: ¹⁹F chemical shifts are extremely sensitive to the local electronic environment and span a wide range (~400 ppm).[13][14] This means the signal for the fluorine on your starting amino acid will be at a distinctly different chemical shift than the signal for the fluorine on your coupled product, making quantification straightforward.[15]

Experimental Protocol: ¹⁹F NMR Monitoring

-

Prepare an Internal Standard: Before starting your reaction, prepare a stock solution of a stable, fluorinated compound that will not react with your reagents (e.g., trifluorotoluene or sodium trifluoroacetate) in the reaction solvent. The concentration should be known accurately.

-

Set up the Reaction: Start your chemical reaction as planned.

-

Acquire a t=0 Spectrum: Immediately after all reagents are mixed, carefully withdraw a small aliquot (~50-100 µL) from the reaction mixture. Quench it if necessary (e.g., by adding a drop of water or acid if the reaction is base-catalyzed), dilute it with deuterated solvent (e.g., CDCl₃, DMSO-d₆), and add a precise amount of the internal standard stock solution. Acquire a ¹⁹F NMR spectrum. This is your "time zero" point.

-

Monitor Over Time: At regular intervals (e.g., every 1-2 hours for a slow reaction), repeat step 3. Kinetic experiments can be run for 24-48 hours to ensure completion.[13][16]

-

Process and Analyze:

-

Reference your spectra to the internal standard.

-

Integrate the peak corresponding to the starting fluoro-amino acid and the new peak corresponding to the product.

-

Calculate the percent conversion by comparing the relative integrals of the starting material and product peaks over time.

-

Caption: Experimental workflow for monitoring reaction kinetics using ¹⁹F NMR.

Q3: When is HPLC-MS a better choice, and how do I set it up?

HPLC-MS is an excellent complementary technique, particularly when you suspect the formation of side products or when access to high-field NMR is limited.

Causality & Advantages:

-

Separation Power: HPLC can separate multiple components in your reaction mixture: starting materials, the desired product, and any impurities or byproducts.

-

Mass Confirmation: The mass spectrometer provides definitive confirmation of the molecular weight of each separated peak, allowing you to identify what you have made and diagnose side reactions.

-

Versatility: The technique can be adapted for a wide range of fluorinated compounds. For polar amino acids, Hydrophilic Interaction Chromatography (HILIC) is often more effective than standard reversed-phase chromatography.[17]

Experimental Protocol: HPLC-MS Monitoring

-

Method Development: Before starting the main reaction, develop an HPLC method that can resolve your starting fluoro-amino acid from the expected product. Use standards of each if available.

-

Set up the Reaction: Begin the chemical reaction.

-

Time-Point Sampling: At regular intervals, withdraw a small aliquot.

-

Quench and Prepare Sample: Immediately quench the reaction in the aliquot to stop it. This can be done by diluting it into a large volume of a weak solvent (e.g., water/acetonitrile with 0.1% formic acid). The sample may need to be filtered before injection.

-

Analyze: Inject the prepared sample onto the HPLC-MS system.

-

Quantify: Monitor the peak area of your starting material and product over time. The disappearance of the starting material and the appearance of the product peak, confirmed by its correct mass, will indicate the reaction's progress.

Part 3: Frequently Asked Questions (FAQs)

Q4: I am working on a solid-phase synthesis. Can I still use these monitoring techniques?

Yes, absolutely. For SPPS, you will need to cleave a small amount of the peptide from the resin at each time point you wish to check.

-

Procedure: After your coupling step, take a few milligrams of the resin, wash and dry it thoroughly. Treat this small sample with a cleavage cocktail (e.g., 95% TFA). After cleavage, precipitate the peptide, dissolve it in a suitable solvent, and analyze by HPLC-MS.[18][19] This "mini-cleavage" provides a snapshot of what is on the resin and is essential for optimizing difficult couplings. Qualitative tests like the Kaiser test can indicate the presence of free primary amines but can be unreliable for sterically hindered residues where the amine is inaccessible to the ninhydrin reagent.[20]

Q5: Besides incomplete coupling, what other side reactions should I look for?

-

Racemization: A major concern, especially when using strong bases or elevated temperatures.[4] The use of additives like Oxyma Pure (found in COMU) can reduce racemization compared to older reagents.[4] Chiral HPLC or derivatization with a chiral reagent (like Marfey's reagent) followed by LC-MS analysis can be used to quantify the extent of racemization.[21]

-

Protecting Group Instability: The specific conditions used to drive the coupling might affect side-chain or backbone protecting groups. HPLC-MS is the best tool to identify these byproducts by their unexpected molecular weights.

Q6: Why is a fluoro-amino acid more challenging than its non-fluorinated, but equally bulky, analog (e.g., tert-Leucine)?

This is due to a combination of steric and electronic effects. While the steric bulk is comparable, the high electronegativity of fluorine has a significant impact.

-

Electronic Withdrawal: Fluorine atoms are strongly electron-withdrawing. If they are located near the amine, they can reduce its nucleophilicity, making it a poorer reactant. Similarly, if located near the carboxylic acid, they can affect the stability of the activated intermediate. This electronic effect exacerbates the kinetic challenge already posed by the steric hindrance.[11]

References

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- BenchChem. (2025, December). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- Montgomery, T. R., et al. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Fluorine Chemistry.

- MilliporeSigma. Peptide Coupling Reagents Guide.